all-E-Heptaprenol

Übersicht

Beschreibung

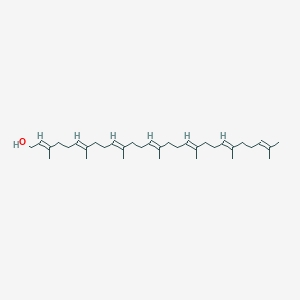

all-E-Heptaprenol: is a naturally occurring polyprenyl alcohol with the chemical formula C35H58O . It is characterized by a linear hydrocarbon chain with seven isoprene units and an alcohol group at one end. The “all-E” designation indicates that all double bonds in the molecule are in the trans configuration. This compound is found naturally in some plants and bacteria and has been studied for its potential biological activities.

Wissenschaftliche Forschungsanwendungen

all-E-Heptaprenol has several scientific research applications, including:

Chemistry: It is used as a biochemical for proteomics research and as a reference material in analytical standards.

Biology: Research suggests that this compound may have anti-tumor properties, making it a subject of interest in cancer research.

Medicine: Its potential anti-tumor properties are being explored in various in vitro studies to understand its mechanism of action against cancer cells and to identify potential drug targets.

Industry: this compound is used in the synthesis of biological prenylquinones and tocochromanols, which are important in respiratory and photosynthetic electron transport systems.

Wirkmechanismus

Target of Action

All-E-Heptaprenol is a biochemical compound used in proteomics research . The specific primary targets of this compound are not fully elucidated yet. More research is needed to identify the compound’s primary targets and their roles.

Mode of Action

Biochemical Pathways

This compound is involved in various biochemical pathways. It is suggested that it might be derived from the precursor molecule dimethylallyl diphosphate (DMAPP) through a series of enzymatic reactions .

Result of Action

Some studies propose that it might have anti-tumor properties. More research is needed to describe the molecular and cellular effects of the compound’s action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of all-E-Heptaprenol involves the elongation of a polyprenol chain. One method includes the use of sodium acetylide in dimethoxyethane at room temperature, which replaces the critical step of acetylene addition in liquid ammonia. This method is less time-consuming and avoids the use of toxic chemicals . The reaction is completed within one hour and provides reasonable yields.

Industrial Production Methods: Industrial production of this compound typically involves the use of high-performance liquid chromatography to control the formation of undesired isomers and other side-products. The process can be scaled depending on the requirements and involves the purification of the product on Alumina N columns .

Analyse Chemischer Reaktionen

Types of Reactions: all-E-Heptaprenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldehyde or carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alkane.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products:

Oxidation: The major products include aldehydes and carboxylic acids.

Reduction: The major product is the corresponding alkane.

Substitution: The major products are halogenated derivatives of this compound.

Vergleich Mit ähnlichen Verbindungen

Dolichols: These are polyprenols with a similar structure but differ in the number of isoprene units and the configuration of double bonds.

Ubiquinones (Coenzyme Q): These compounds have a similar polyprenyl side chain and are involved in electron transport systems.

Uniqueness: all-E-Heptaprenol is unique due to its specific configuration of double bonds (all-trans) and its potential anti-tumor properties.

Biologische Aktivität

All-E-Heptaprenol is a long-chain polyisoprenoid alcohol characterized by its unique structure comprising seven isoprene units, all in the trans configuration. This compound plays a significant role in various biological processes and is particularly important in lipid metabolism and cellular functions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure enables it to participate in various biochemical reactions typical of polyisoprenoids. The presence of multiple double bonds allows for reactivity towards electrophiles, making it a versatile compound in organic synthesis.

Synthesis of this compound

This compound can be synthesized through several methods, primarily focusing on chain elongation techniques from polyprenol precursors. The purification process often involves chromatography techniques such as:

- Alumina N column chromatography : Used to separate isomers effectively.

- HPLC (High-Performance Liquid Chromatography) : Employed to confirm the purity and identity of the synthesized compound.

Table 1 summarizes various synthesis methods and their yields:

| Method | Conditions | Yield (%) |

|---|---|---|

| Alumina N Column | 20-30% Et2O/hexane | 25-39% |

| HPLC | Various solvent systems | High purity |

Role in Membrane Dynamics

This compound is integral to maintaining membrane integrity and fluidity. It serves as a precursor for the biosynthesis of essential lipids, which are crucial for cellular signaling pathways. Research indicates that alterations in polyprenol levels can significantly impact these pathways, influencing physiological processes such as cell growth and differentiation .

Cytotoxic Activity

Recent studies have highlighted the tumor cytotoxic activity of this compound. Its derivatives have been explored for their potential as therapeutic agents in cancer treatment. For instance, the labeled analogue this compound-1,2,3,4-13C4 has been shown to exhibit cytotoxic effects against tumor cells .

Case Studies

- Transfection Efficiency : A study evaluated the use of a cationic polyprenyl derivative (heptaprenyltrimethylammonium salt) as a lipofecting agent for eukaryotic cells. The results demonstrated efficient transfection capabilities, indicating potential applications in gene therapy .

- Polyprenyl Phosphate Biosynthesis : Research on Mycobacterium tuberculosis revealed that polyprenyl phosphates derived from this compound play a critical role in bacterial cell wall biosynthesis, suggesting its importance in microbial physiology and potential as a target for antibiotic development .

The mechanism of action of this compound primarily relates to its incorporation into lipid membranes and its role in synthesizing polyprenyl phosphates. These compounds are vital for various cellular processes, including:

- Cellular signaling : Modulating pathways that regulate growth and apoptosis.

- Membrane integrity : Contributing to the structural stability of cellular membranes.

Eigenschaften

IUPAC Name |

(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H58O/c1-29(2)15-9-16-30(3)17-10-18-31(4)19-11-20-32(5)21-12-22-33(6)23-13-24-34(7)25-14-26-35(8)27-28-36/h15,17,19,21,23,25,27,36H,9-14,16,18,20,22,24,26,28H2,1-8H3/b30-17+,31-19+,32-21+,33-23+,34-25+,35-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDCABNKZQORKZ-YUIIPXGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H58O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.